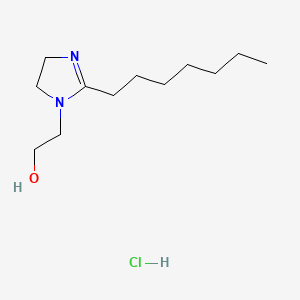
2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride is a chemical compound with the molecular formula C12H24N2O.HCl and a molecular weight of 248.79 g/mol. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of heptanal with ethylenediamine to form the imidazole ring, followed by reduction and subsequent reaction with ethanol to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The ethanol group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Heptyl-4,5-dihydro-1H-imidazole: Lacks the ethanol group, which may affect its solubility and biological activity.
4,5-Dihydro-1H-imidazol-1-ethanol: Lacks the heptyl group, which may influence its hydrophobic interactions and overall activity.
Uniqueness
2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride is unique due to the presence of both the heptyl and ethanol groups, which contribute to its distinct chemical and biological properties. These structural features enhance its solubility, membrane permeability, and potential interactions with biological targets .
Biological Activity
2-Heptyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride is a chemical compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical structure and properties:
- Molecular Formula : C12H25ClN2O
- CAS Number : 44153171
- Molecular Weight : 250.80 g/mol
- Chemical Structure :
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may influence neurotransmitter systems and exhibit antimicrobial properties.
Pharmacological Effects
- Neurotransmitter Modulation :
- Research indicates that this compound may modulate neurotransmitter release, particularly affecting serotonin and dopamine pathways. This could have implications for mood regulation and anxiety disorders.
- Antimicrobial Activity :
- In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Studies
Toxicological Profile
The toxicological assessment of this compound indicates a favorable safety profile. In animal studies, the compound did not show significant adverse effects at doses up to 100 mg/kg, suggesting a wide therapeutic window.
Properties
CAS No. |
94108-88-0 |
|---|---|
Molecular Formula |
C12H25ClN2O |
Molecular Weight |
248.79 g/mol |
IUPAC Name |
2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C12H24N2O.ClH/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15;/h15H,2-11H2,1H3;1H |
InChI Key |
OQHKHHVZNBKCHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NCCN1CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















